molecular formula C13H14N2O4S B1420515 Ethyl 1-tosyl-1H-imidazole-4-carboxylate CAS No. 1133116-23-0

Ethyl 1-tosyl-1H-imidazole-4-carboxylate

Cat. No.: B1420515
CAS No.: 1133116-23-0
M. Wt: 294.33 g/mol
InChI Key: JPZDAOZAKPSNLV-UHFFFAOYSA-N
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Description

Ethyl 1-tosyl-1H-imidazole-4-carboxylate is a chemical compound with the molecular formula C13H14N2O4S. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. The tosyl group (p-toluenesulfonyl) attached to the imidazole ring enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-tosyl-1H-imidazole-4-carboxylate typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as α-amino ketones or α-amino nitriles, under acidic or basic conditions.

    Introduction of the Tosyl Group: The tosyl group is introduced by reacting the imidazole derivative with p-toluenesulfonyl chloride in the presence of a base, such as pyridine or triethylamine.

    Esterification: The carboxylate group is introduced by esterification of the imidazole derivative with ethanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-tosyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The tosyl group can be substituted with other nucleophiles, such as amines or thiols, under mild conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The imidazole ring can undergo oxidation to form imidazole N-oxides using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), bases (pyridine, triethylamine)

    Reduction: Reducing agents (lithium aluminum hydride)

    Oxidation: Oxidizing agents (hydrogen peroxide)

Major Products

    Substitution: Tosyl-substituted derivatives

    Reduction: Alcohol derivatives

    Oxidation: Imidazole N-oxides

Scientific Research Applications

Ethyl 1-tosyl-1H-imidazole-4-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: It serves as a building block for the development of bioactive molecules, including enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1-tosyl-1H-imidazole-4-carboxylate involves its interaction with molecular targets, such as enzymes and receptors. The tosyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to its biological activity.

Comparison with Similar Compounds

Ethyl 1-tosyl-1H-imidazole-4-carboxylate can be compared with other imidazole derivatives, such as:

    Ethyl imidazole-4-carboxylate: Lacks the tosyl group, resulting in different reactivity and biological properties.

    1-Tosyl-1H-imidazole-4-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.

    1-Methyl-1H-imidazole-4-carboxylate: Contains a methyl group instead of a tosyl group, leading to different chemical and biological properties.

This compound is unique due to the presence of both the tosyl and ester groups, which confer distinct reactivity and biological activity.

Properties

IUPAC Name

ethyl 1-(4-methylphenyl)sulfonylimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-3-19-13(16)12-8-15(9-14-12)20(17,18)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZDAOZAKPSNLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C=N1)S(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674983
Record name Ethyl 1-(4-methylbenzene-1-sulfonyl)-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133116-23-0
Record name Ethyl 1-[(4-methylphenyl)sulfonyl]-1H-imidazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133116-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(4-methylbenzene-1-sulfonyl)-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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